2-Fluoro-1,3-propanediol

Overview

Description

2-Fluoro-1,3-propanediol, also known as this compound, is a useful research compound. Its molecular formula is C3H7FO2 and its molecular weight is 94.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Fluoro-1,3-propanediol (2F-1,3-PDO) is a fluorinated derivative of 1,3-propanediol, which has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of 2F-1,3-PDO, summarizing recent research findings, case studies, and relevant data.

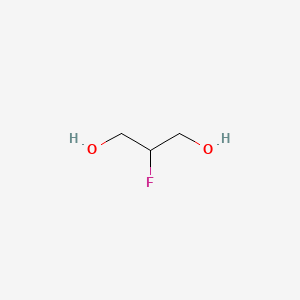

Chemical Structure : The molecular formula of this compound is C₃H₇FO₂. It features a hydroxyl group (-OH) and a fluorine atom attached to the carbon backbone.

Synthesis Methods : Recent advancements in biocatalytic synthesis have been explored for producing 2F-1,3-PDO. For instance, whole-cell transformations using engineered E. coli strains have been reported to yield significant concentrations of related compounds like 2-fluoro-3-hydroxypropionic acid (2F-3-HP), which can be further utilized to synthesize 2F-1,3-PDO through metabolic engineering strategies .

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. A study focusing on the antimicrobial properties of various fluorinated alcohols demonstrated that 2F-1,3-PDO possesses notable antibacterial activity against several pathogenic bacteria. The mechanism is thought to involve disruption of bacterial cell membranes due to the lipophilic nature imparted by the fluorine atom .

Cytotoxicity and Safety Profile

The cytotoxic effects of 2F-1,3-PDO have been evaluated in vitro using human cell lines. Results indicate that while low concentrations exhibit minimal toxicity, higher concentrations can lead to cell death through apoptosis. It is crucial to establish safe exposure limits for potential therapeutic applications. Comparative studies with other fluorinated compounds suggest that 2F-1,3-PDO has a relatively favorable safety profile when used within recommended dosages .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of 2F-1,3-PDO against Staphylococcus aureus, concentrations ranging from 0.5% to 5% were tested. The results showed a significant reduction in bacterial viability at concentrations above 1%, indicating its potential as a preservative or antimicrobial agent in formulations .

Case Study 2: Biocompatibility in Medical Applications

Another study explored the biocompatibility of 2F-1,3-PDO when incorporated into poly(lactic-co-glycolic acid) (PLGA) scaffolds for tissue engineering applications. The incorporation of this compound resulted in enhanced mechanical properties and cytocompatibility, making it a promising candidate for biomedical applications such as drug delivery systems and regenerative medicine .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇FO₂ |

| Antimicrobial Activity | Effective against S. aureus |

| Cytotoxicity Threshold | >1% concentration |

| Synthesis Method | Biocatalytic synthesis using E. coli |

Scientific Research Applications

Pharmaceutical Applications

The incorporation of fluorine into organic compounds often enhances their pharmacological properties. 2-Fluoro-1,3-propanediol serves as a critical building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Case Study: Antiviral Agents

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against several viruses. The introduction of fluorine improved the bioavailability and metabolic stability of these compounds, making them promising candidates for drug development against viral infections .

Materials Science

Fluorinated compounds are known for their unique physical and chemical properties, such as increased thermal stability and resistance to chemical degradation. This compound has been utilized in the development of advanced materials.

Table 1: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

| Biocompatibility | Good |

The above properties make materials derived from this compound suitable for applications in coatings, adhesives, and biomedical devices.

Biocatalytic Synthesis

Recent advancements in biocatalysis have highlighted the utility of this compound as a substrate for synthesizing other fluorinated compounds. Its biocatalytic pathways enable the production of complex molecules with high specificity and yield.

Case Study: Synthesis of Poly(2-fluoro-3-hydroxypropionic acid)

Research indicated that using engineered E. coli strains to convert this compound into poly(2-fluoro-3-hydroxypropionic acid) achieved a concentration of 50 mg/L within 24 hours. This biocatalytic method offers an environmentally friendly alternative to traditional chemical synthesis processes .

Environmental Impact and Safety

While exploring the applications of this compound, it is essential to consider its environmental impact and safety profile. Fluorinated compounds can pose risks due to their persistence in the environment; however, biocatalytic methods reduce hazardous waste production compared to conventional techniques.

Safety Data

According to safety assessments, this compound is classified as toxic if ingested or upon skin contact. Proper handling protocols must be established to mitigate exposure risks during laboratory synthesis and application .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-fluoro-1,3-propanediol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of fluorinated diols like this compound often involves halogenation or nucleophilic substitution reactions. For example, fluorination of diols can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under controlled anhydrous conditions. Reaction parameters such as temperature (−78°C to 25°C), solvent (e.g., dichloromethane or THF), and stoichiometric ratios must be optimized to minimize side reactions (e.g., over-fluorination or decomposition). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound. Reaction progress should be monitored using TLC or NMR .

Q. How can gas chromatography (GC) be employed to analyze this compound and its intermediates, and what validation parameters are essential?

- Methodological Answer : GC analysis is effective for quantifying this compound and related compounds (e.g., 3-hydroxypropionaldehyde). Use a polar capillary column (e.g., DB-WAX) with a flame ionization detector. Key parameters include:

- Temperature programming : Start at 50°C (hold 2 min), ramp to 200°C at 10°C/min.

- Carrier gas : Helium at 1.0 mL/min.

- Validation : Ensure linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%). Internal standards (e.g., 1,4-butanediol) improve accuracy. Relative standard deviations for repeatability should be <3.21% .

Q. What are the stability considerations for this compound under varying pH and temperature conditions, and how should it be stored?

- Methodological Answer : Fluorinated diols are sensitive to hydrolysis and thermal degradation. Stability studies should assess:

- pH effects : Use buffered solutions (pH 4–9) and monitor degradation via HPLC or GC over 24–72 hours.

- Thermal stability : Conduct accelerated aging tests at 40°C, 60°C, and 80°C to determine shelf life.

- Storage recommendations : Store in amber glass under inert gas (N₂/Ar) at −20°C. Avoid exposure to moisture and light. Impurities like 2-amino-1,3-propanediol may form under acidic conditions, requiring rigorous purity checks .

Advanced Research Questions

Q. How do fluorination mechanisms differ between 1,3-propanediol derivatives, and what intermediates are critical in this compound synthesis?

- Methodological Answer : Fluorination of 1,3-propanediol derivatives typically proceeds via SN2 mechanisms, where the hydroxyl group is replaced by fluorine. Key intermediates include protonated diols or tosylated precursors. Computational modeling (DFT) can predict transition states and activation energies. Experimental validation via kinetic studies (e.g., varying nucleophile concentration) and trapping intermediates (e.g., using in-situ NMR) is essential. Competing pathways, such as elimination or rearrangement, must be suppressed by optimizing steric and electronic factors .

Q. What are the thermodynamic binding properties of this compound with metal ions, and how do they impact its role in biological buffers?

- Methodological Answer : Isothermal titration calorimetry (ITC) can quantify binding constants (Kd) and enthalpy changes (ΔH) for interactions between this compound and divalent metals (e.g., Mg²⁺, Ca²⁺). Compare results with non-fluorinated analogs (e.g., Tris buffer). Fluorine’s electronegativity may weaken metal coordination, reducing buffer interference in enzymatic assays. Validate findings using fluorescence spectroscopy or competitive binding assays with EDTA .

Q. Can microbial biosynthesis be adapted for this compound production, and what genetic engineering strategies are viable?

- Methodological Answer : While wild strains (e.g., Klebsiella pneumoniae) metabolize glycerol to 1,3-propanediol, fluorinated analogs require engineered pathways. Propose:

- Heterologous expression : Introduce fluorinase enzymes from Streptomyces cattleya to incorporate fluorine.

- Substrate engineering : Use fluorinated glycerol derivatives (e.g., 3-fluoro-1,2-propanediol) as feedstocks.

- Fermentation optimization : Microaerobic conditions and pH-stat fed-batch systems enhance yield. Monitor pathway flux via ¹³C metabolic flux analysis .

Q. How can contradictory molecular weight data for fluorinated diols be resolved, and what analytical cross-validation methods are recommended?

- Methodological Answer : Discrepancies in molecular weight determinations (e.g., between MS and GC-MS) may arise from fragmentation or derivatization artifacts. Cross-validate using:

- High-resolution MS (HRMS) : Confirm exact mass (e.g., this compound: C₃H₇FO₂, exact mass 94.0375).

- NMR (¹H/¹³C/¹⁹F) : Assign peaks for fluorine coupling (e.g., ¹⁹F NMR at δ −120 to −220 ppm).

- Elemental analysis : Verify C/H/F ratios within ±0.3% of theoretical values .

Q. What role does this compound play in modulating reaction thermodynamics for biolubricant synthesis, and how can kinetics be modeled?

- Methodological Answer : In esterification reactions (e.g., with fatty acid methyl esters), this compound acts as a branching agent. Use:

- Kinetic modeling : Apply pseudo-homogeneous rate laws or Langmuir-Hinshelwood mechanisms.

- Thermodynamic analysis : Calculate equilibrium constants (Keq) via van’t Hoff plots. Fluorine’s electron-withdrawing effect may lower activation energy for ester formation. Validate models using Arrhenius plots and sensitivity analysis .

Properties

IUPAC Name |

2-fluoropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIQTMVDEWDMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963362 | |

| Record name | 2-Fluoropropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-09-8, 453-16-7 | |

| Record name | 2-Fluoro-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-2-fluoroglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoropropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.